molecular formula C3H3NNaO4 B8724957 CID 24193465

CID 24193465

Cat. No. B8724957
M. Wt: 140.05 g/mol
InChI Key: XZSLEMLESJRKPL-UHFFFAOYSA-N
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Patent
US08198298B2

Procedure details

To a solution of 5.85 g (35.8 mmol) of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, being prepared as disclosed in Org. Proc. Res. Dev., 7(2), 209-213, 2003, in 120 mL of n-propanol, it was added sodium nitromalonaldehyde (6.02 g, 43.0 mmol) portionwise under stirring at room temperature. The resulting mixture was treated dropwise with 37% hydrochloric acid (4.6 mL, 55.2 mmol) and heated at 100° C. for 2 hours. The reaction mass was concentrated under vacuum to ⅓ of the initial volume and kept at 4° C. for 18 hours. The precipitate was filtered off, washed thoroughly with 15% aqueous ethanol (35 mL), water (5 mL) and finally dried to afford 7.14 g of the title compound as a light brown solid.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
81.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:5]=[C:4]([C:11]#[N:12])[CH:3]=1.[N+:13]([CH:16]([CH:19]=O)[CH:17]=O)([O-:15])=[O:14].[Na].Cl>C(O)CC>[C:7]([N:6]1[C:2]2=[N:1][CH:17]=[C:16]([N+:13]([O-:15])=[O:14])[CH:19]=[C:3]2[C:4]([C:11]#[N:12])=[CH:5]1)([CH3:8])([CH3:9])[CH3:10] |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
NC1=CC(=CN1C(C)(C)C)C#N
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.02 g
Type
reactant
Smiles
[N+](=O)([O-])C(C=O)C=O.[Na]
Name
Quantity
120 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed thoroughly with 15% aqueous ethanol (35 mL), water (5 mL)
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.14 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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